Bromocresol Purple sodium salt

Description

The exact mass of the compound Bromocresol Purple sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromocresol Purple sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromocresol Purple sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

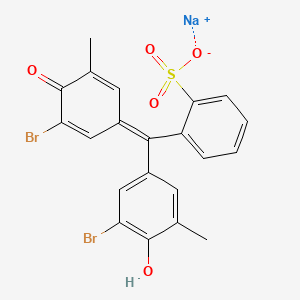

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1/b19-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSJYIXUWNOWBD-UGAWPWHASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)Br)/C(=C\2/C=C(C(=O)C(=C2)Br)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | Bromocresol Purple sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94333-63-8, 62625-30-3 | |

| Record name | EINECS 305-043-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094333638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Bromocresol Purple Sodium Salt

CAS 62625-30-3 | High-Purity pH Indicator & Diagnostic Reagent

Part 1: Executive Technical Summary

Bromocresol Purple (BCP) sodium salt (CAS 62625-30-3) is the water-soluble sulfonphthalein derivative of 5',5''-dibromo-o-cresolsulfophthalein. Unlike its free acid counterpart, the sodium salt offers superior solubility in aqueous media, making it the preferred choice for biological buffers, cell culture systems, and high-throughput clinical assays where organic solvent minimization is critical.

In drug development and biomedical research, BCP sodium salt serves two primary functions:

-

Precision pH Monitoring: It exhibits a sharp halochromic transition between pH 5.2 (yellow) and 6.8 (purple), ideal for monitoring physiological pH shifts in microbial fermentation and tissue culture.

-

Albumin Quantification: It functions as a specific dye-binding reagent for Serum Albumin determination.[1] It is kinetically superior to Bromocresol Green (BCG) due to reduced nonspecific binding to globulins, providing higher accuracy in pharmacokinetic studies involving protein-bound drugs.

Part 2: Physicochemical Profile & Mechanism[1][2]

2.1 Technical Specifications

| Property | Specification |

| CAS Number | 62625-30-3 |

| Formula | C₂₁H₁₅Br₂NaO₅S |

| Molecular Weight | 562.20 g/mol |

| Appearance | Red-brown to black powder |

| Solubility | Soluble in water (80 mg/mL); Soluble in Ethanol |

| Transition Range | pH 5.2 (Yellow) |

| ~430 nm | |

| ~589 nm | |

| pKa | ~6.3 |

2.2 Mechanism of Action: Halochromism & Metachromasy

The colorimetric shift of BCP is driven by the ionization of the phenolic group and the opening of the sultone ring. In acidic conditions, the molecule exists in a protonated, yellow mono-anionic form. As pH approaches neutral (pKa ~6.3), deprotonation yields a violet dianion with a highly conjugated quinoid system.

Albumin Binding: When BCP binds to albumin, it undergoes a metachromic shift. The dye specifically interacts with the cationic residues of the albumin molecule, inducing a spectral shift that can be quantified at 600–610 nm.

Figure 1: Mechanistic pathway of Bromocresol Purple showing pH-dependent ionization and albumin-specific complexation.

Part 3: Safety & Handling (SDS Analysis)

While generally considered safer than many heavy-metal reagents, BCP sodium salt is a chemical irritant. The following safety protocols are non-negotiable for GLP (Good Laboratory Practice) compliance.

3.1 GHS Classification & Hazards

-

Signal Word: WARNING

3.2 Critical Handling Protocols

-

Engineering Controls: Weigh powder only inside a certified chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles with side shields, and a lab coat.

-

Spill Management: Do not sweep dry dust (aerosol risk). Dampen with a wet paper towel before wiping. Neutralize surfaces with a mild detergent; no specific chemical neutralizer is required.

3.3 Storage & Stability

-

Conditions: Store at room temperature (15–25°C) in a tightly sealed container.

-

Hygroscopy: The sodium salt is hygroscopic. Desiccated storage is recommended to prevent clumping and hydrolysis over long periods.

-

Shelf Life: Stable for >2 years if protected from moisture and direct UV light.

Part 4: Applications in Research & Drug Development

4.1 Serum Albumin Quantification (BCP vs. BCG)

In drug development, accurate albumin quantification is vital because albumin binds many drugs, affecting their pharmacokinetics.

-

The Problem with Bromocresol Green (BCG): BCG binds non-specifically to

- and -

The BCP Advantage: BCP is specific to albumin.[7][8] It does not exhibit significant interference from globulins, bilirubin, or salicylates, making it the gold standard for precise pharmacokinetic profiling.

4.2 Microbiology & Cell Culture

-

Yeast Viability: BCP is used to differentiate dead vs. live yeast cells.[9] Dead cells with compromised membranes uptake the dye and stain purple/brown, while live cells exclude it.

-

Media Acidification: Used in carbohydrate fermentation broths. Bacterial metabolism of sugars produces acid, shifting the medium from purple to yellow (e.g., in Modified Ornithine Decarboxylase Broth).

Part 5: Validated Experimental Protocols

5.1 Protocol A: Preparation of 0.04% (w/v) Aqueous Stock Solution

Use this stock for general pH monitoring or as a stain.

-

Weighing: Accurately weigh 40 mg of Bromocresol Purple Sodium Salt.

-

Dissolution: Transfer to a 100 mL volumetric flask. Add 50 mL of deionized water (Type I, 18.2 MΩ).

-

Note: Unlike the free acid form, the sodium salt dissolves readily in water. No ethanol or NaOH addition is required.

-

-

Mixing: Swirl gently until fully dissolved.

-

Dilution: Dilute to volume (100 mL mark) with deionized water.

-

Filtration (Optional): For cell culture use, filter sterilize through a 0.22

m PES membrane.

5.2 Protocol B: BCP Albumin Determination Assay

This protocol is adapted for a 96-well plate format suitable for high-throughput screening.

Reagents:

-

Buffer: 0.1 M Acetate Buffer, pH 5.2.

-

Dye Reagent: 80

M BCP Sodium Salt in Acetate Buffer. -

Standard: Human Serum Albumin (HSA) standards (0–6 g/dL).

Workflow:

Figure 2: High-throughput workflow for Albumin quantification using BCP.

Procedure:

-

Pipette 10

L of sample or standard into wells. -

Add 200

L of BCP Reagent to each well. -

Incubate for 5 minutes at room temperature.

-

Critical Step: Do not incubate >10 minutes. Non-specific binding increases over time.

-

-

Measure absorbance at 603 nm (acceptable range 600–610 nm) on a microplate reader.

-

Plot standard curve and calculate concentration.

Part 6: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Powder is clumping | Moisture absorption (Hygroscopic) | Dry in a desiccator. Re-verify weight before use. |

| Slow dissolution | Water pH is too acidic | Ensure water pH is >6.0. If necessary, add 1 drop of 0.1N NaOH to assist. |

| Non-linear Standard Curve | Saturation of dye | Dilute samples with high albumin (>6 g/dL) using saline. |

| High Background | Turbid samples (Lipemia) | Use a sample blank (Sample + Buffer without dye) to subtract background. |

References

-

PubChem. (n.d.).[2] Bromocresol purple (sodium salt) | C21H16Br2O5S.[2] National Library of Medicine.[1] Retrieved from [Link]

-

Pinnell, A. E., & Northam, B. E. (1978). New automated dye-binding method for serum albumin determination with bromcresol purple. Clinical Chemistry, 24(1), 80-86.[10] (Foundational text on BCP specificity).

-

Muramoto, Y., et al. (2025). Mechanism for the color change in bromocresol purple bound to human serum albumin. Clinical Chimica Acta. Retrieved from [Link]

Sources

- 1. sciencenotes.org [sciencenotes.org]

- 2. Bromocresol purple (sodium salt) | C21H16Br2O5S | CID 221518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bromocresol purple dye-binding method for the estimation of serum albumin adapted to the SMA 12/60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gspchem.com [gspchem.com]

- 10. scispace.com [scispace.com]

molecular weight and formula of Bromocresol Purple sodium salt

Physicochemical Profile, Mechanistic Action, and Analytical Applications

Executive Summary

Bromocresol Purple (BCP) Sodium Salt is a sulfonphthalein-based halochromic compound critical to microbiological diagnostics, mammalian cell culture monitoring, and protein quantification. Unlike its free acid counterpart, the sodium salt variant (

This guide provides a definitive technical analysis of BCP Sodium Salt, detailing its molecular identity, proton-dissociation kinetics, and validated protocols for preparation and quality control.

Physicochemical Identity

The utility of BCP Sodium Salt relies on its precise molecular weight and ionic structure, which dictate its solubility profile and transition range.

1.1 Molecular Specifications

| Parameter | Specification |

| Chemical Name | Bromocresol Purple Sodium Salt |

| IUPAC Name | Sodium 2-(3,5-dibromo-4-hydroxyphenyl)-3-methyl-benzenesulfonate (approximate; varies by tautomer) |

| Molecular Formula | |

| Molecular Weight | 562.20 g/mol |

| CAS Number | 62625-30-3 |

| Appearance | Fine, reddish-brown to purple crystalline powder |

| Solubility | Water-soluble (Free acid is insoluble in water) |

| pKa | 6.3 ± 0.1 at 25°C |

| Transition Range | pH 5.2 (Yellow) |

| 379 nm (Acidic form); 588 nm (Basic form) |

1.2 Structural Significance

The core structure consists of a triphenylmethane backbone stabilized by a sulfonate group. The sodium salt form replaces the acidic hydrogen on the sulfonate moiety with a sodium cation (

-

Free Acid: Requires ethanol/methanol for dissolution.

-

Sodium Salt: Dissolves directly in deionized water, preventing alcohol-induced protein precipitation in albumin assays or cell toxicity in culture media.

Mechanism of Action

The colorimetric transition of Bromocresol Purple is driven by a structural reorganization of the molecule's chromophore in response to environmental pH.

2.1 Halochromic Shift

At pH < 5.2, the molecule exists in its sultone (mono-anionic) form, which absorbs blue light and appears yellow . As pH rises toward the pKa (6.3), the phenolic hydroxyl group deprotonates. This results in ring opening and the formation of a quinoid structure with extended conjugation. This conjugated system absorbs yellow-green light (~590 nm), resulting in a distinct purple emission.

2.2 Diagram: Protonation Equilibrium & Signaling

The following diagram illustrates the logical flow of the pH-dependent transition and its detection.

Figure 1: Mechanistic pathway of Bromocresol Purple color transition involving deprotonation and conjugation extension.

Analytical Applications

3.1 Microbiology: Carbohydrate Fermentation

BCP is the preferred indicator for media requiring a near-neutral transition, such as BCP-Glucose Broth .

-

Mechanism: Bacteria fermenting glucose produce organic acids (lactate, acetate).

-

Signal: Accumulation of acid drops the pH below 5.2, shifting the medium from Purple

Yellow. -

Advantage: BCP is less toxic to bacteria than Bromophenol Blue and has a sharper endpoint near neutral pH than Phenol Red.

3.2 Biochemistry: Albumin Determination

BCP binds selectively to human serum albumin (HSA) via electrostatic and hydrophobic interactions.

-

Method: Dye-binding assay.

-

Observation: Upon binding to albumin at pH 5.2, the absorbance of BCP shifts to 603 nm.

-

Specificity: Unlike Bromocresol Green (BCG), BCP is less prone to interference from other serum proteins, making it more accurate for low-albumin samples (e.g., renal pathology).

3.3 Cell Culture

Used as a non-toxic pH monitor in specific yeast and mammalian cell fermentations where Phenol Red (pKa 7.9) is too basic. BCP allows monitoring of cultures that thrive in slightly acidic conditions (pH 6.0–6.5).

Experimental Protocols

4.1 Preparation of 0.04% (w/v) Stock Solution

Objective: Create a stable, water-based indicator solution for general lab use.

Materials:

-

Bromocresol Purple Sodium Salt (CAS 62625-30-3)[1][2][3][4][5][6]

-

Deionized (DI) Water (Type I, 18.2 MΩ)

-

Volumetric Flask (100 mL)

-

0.22 µm Syringe Filter (PES or Nylon)

Protocol:

-

Weighing: Accurately weigh 0.040 g of BCP Sodium Salt.

-

Dissolution: Transfer powder to a beaker containing 50 mL of DI water. Stir until fully dissolved. Note: No heating or alcohol is required.

-

Dilution: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with DI water and add to the flask. Fill to the mark.

-

Filtration: Filter the solution through a 0.22 µm filter into a sterile, amber glass bottle to prevent microbial growth and photodegradation.

-

Storage: Store at Room Temperature (15–25°C). Stable for 12 months.

4.2 Quality Control Validation

Before using a new batch for critical assays, validate the transition point.

| Step | Action | Expected Result |

| 1 | Aliquot 2 mL of 0.04% BCP solution into two tubes. | Dark purple liquid. |

| 2 | Tube A: Add 2 drops of 0.1 N HCl. | Immediate shift to Yellow . |

| 3 | Tube B: Add 2 drops of 0.1 N NaOH. | Retention of Purple color.[3][7] |

| 4 | Spectral Scan (Optional) | Peak absorbance at 588 nm (Tube B). |

4.3 Workflow Diagram: Preparation & QC

Figure 2: Standard Operating Procedure (SOP) for the preparation and validation of aqueous BCP indicator solution.

References

-

PubChem. (n.d.).[4][8] Bromocresol Purple Sodium Salt - Compound Summary. National Library of Medicine.[8] Retrieved from [Link][1][3]

- Sabnis, R. W. (2010). Handbook of Acid-Base Indicators. CRC Press.

- Doumas, B. T., et al. (1971). Albumin standards and the measurement of serum albumin with bromcresol green. Clinica Chimica Acta. (Foundational reference for dye-binding albumin assays, establishing the context for BCP's specific utility).

Sources

- 1. Thermo Scientific Chemicals Bromocresol Purple sodium salt | Fisher Scientific [fishersci.ca]

- 2. BROMCRESOL PURPLE SODIUM | CAS#:62625-30-3 | Chemsrc [chemsrc.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Bromocresol purple (sodium salt) | C21H16Br2O5S | CID 221518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Bromocresol Purple Sodium Salt | I10506 | CAS 62625-30-3 | TriStains [tristains.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sciencenotes.org [sciencenotes.org]

Technical Guide: pKa Determination and Behavior of Bromocresol Purple Sodium Salt

Executive Summary

Bromocresol Purple (BCP) sodium salt (CAS: 62625-30-3) is a sulfonphthalein dye critical to biopharmaceutical applications, particularly in mammalian cell culture monitoring and albumin-binding assays.[1][2] While the nominal pKa is 6.3 at 25°C, this value is an apparent constant heavily influenced by ionic strength and temperature.[1]

For drug development professionals, understanding the precise ionization behavior of BCP is essential not just for pH monitoring (transition range pH 5.2–6.8), but for correcting "protein error" in complex media where BCP binds to serum albumin, shifting its apparent pKa and absorbance spectrum.[1] This guide details the thermodynamic basis of BCP ionization and provides a validated spectrophotometric protocol for precise pKa determination.

Physicochemical Fundamentals

Structural Dynamics and Ionization

The sodium salt of Bromocresol Purple is the water-soluble form of 5',5''-dibromo-o-cresolsulfophthalein.[1] Upon dissolution, the sodium ion dissociates immediately, leaving the anionic dye structure.[1] The pH-dependent color change is driven by the deprotonation of the phenolic group and the subsequent resonance delocalization of the negative charge across the sultone ring system.

-

Acidic Form (

): Yellow ( -

Basic Form (

): Purple (

Thermodynamic vs. Apparent pKa

The thermodynamic pKa (

Where

Visualization: Ionization Pathway

The following diagram illustrates the equilibrium shift and the experimental inputs required to characterize it.

Figure 1: Mechanistic pathway of Bromocresol Purple ionization and environmental factors influencing the equilibrium.[1]

Experimental Protocol: Spectrophotometric pKa Determination

Objective: Determine the precise

Materials & Reagents[1][3]

-

BCP Stock: 1 mM Bromocresol Purple Sodium Salt in Milli-Q water.

-

Buffer System: Phosphate or Citrate-Phosphate buffer series (pH 4.0 to 8.0 in 0.2 unit increments).[1]

-

Instrument: UV-Vis Spectrophotometer (Double beam preferred).

-

Quartz Cuvettes: 1 cm path length.

Workflow Methodology

Step 1: Isosbestic Point Verification

-

Prepare a "Low pH" sample (pH 4.[1]0) and a "High pH" sample (pH 8.0) with equal dye concentration (e.g., 20 µM).

-

Scan both from 350 nm to 700 nm.[1]

-

Overlay spectra.[1] The point of intersection is the isosbestic point (approx. 480-500 nm).[1] Absence of a clean intersection indicates impurities or degradation.[1]

Step 2: Buffer Titration Series

-

Prepare 10 mL aliquots of buffer at pH 4.5, 5.0, 5.5, 6.0, 6.3, 6.6, 7.0, 7.5.

-

Add fixed volume of BCP Stock (e.g., 200 µL) to each to achieve ~20 µM final concentration.[1]

-

Measure pH of each solution after dye addition (dyes can act as weak acids/bases).[1]

Step 3: Absorbance Measurement

Calculation (Henderson-Hasselbalch)

The ratio of basic to acidic forms is derived from the absorbance:

[1]Plot

-

Slope: Should be near 1.0.

-

Y-intercept: Equals the

.[1]

Visualization: Experimental Workflow

Figure 2: Step-by-step spectrophotometric determination workflow.

Data Reference & Correction Factors

Standard Values

| Parameter | Value | Conditions |

| Nominal pKa | 6.3 | Aqueous, 25°C, Low Ionic Strength |

| Transition Range | pH 5.2 – 6.8 | Visual Transition (Yellow |

| 432 nm | pH < 5.0 | |

| 589 nm | pH > 7.0 | |

| Isosbestic Point | ~496 nm | Intersection of acid/base spectra |

High-Precision Environmental Corrections

For applications in seawater or high-salt media, use the correction derived by Liu et al.[1] (2021) and Breland & Byrne:[1][3][4]

[1][3]- : Salinity (Practical Salinity Units)

- : Temperature (Kelvin)

Practical Implication: In a mammalian cell culture bioreactor (

Applications in Drug Development[1]

Non-Invasive pH Monitoring

BCP is the standard indicator in DMEM and RPMI media.[1] Its pKa (6.[1][2][5]3) places the "purple" endpoint near physiological pH (7.4), meaning the medium appears red/purple when healthy and turns yellow (acidic) upon bacterial contamination or metabolic acidosis (lactate accumulation).[1]

Albumin Determination (BCP Method)

Unlike Bromocresol Green (BCG), BCP is more specific for albumin and less prone to interference from other serum proteins.[1]

-

Mechanism: BCP binds to albumin, inducing a spectral shift.[1]

-

Critical Note: The pKa of the dye shifts upon protein binding.[6] When developing albumin assays, the buffer pH must be maintained strictly (usually pH 5.[1]2) to ensure only the bound dye absorbs at the detection wavelength (600 nm).[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 62625-30-3, Bromocresol Purple Sodium Salt. Retrieved from [Link]

-

Liu, X., et al. (2021).[1] Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements. ACS Omega.[1][7] Retrieved from [Link][1]

-

Breland, J. A., & Byrne, R. H. (1992).[1] Spectrophotometric Procedures for Determination of Sea Water Alkalinity. Deep Sea Research. Retrieved from [Link]

-

Macsen Labs. (2024).[1] Bromocresol Purple Sodium Salt Technical Data Sheet. Retrieved from [Link]

-

Science Notes. (2020).[1] Bromocresol Purple Indicator Solution Recipe and Properties. Retrieved from [Link]

Sources

- 1. Bromocresol Purple CAS#: 115-40-2 [m.chemicalbook.com]

- 2. macsenlab.com [macsenlab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification and Physical–Chemical Characterization of Bromocresol Purple for Carbon System Measurements in Freshwaters, Estuaries, and Oceans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bromocresol purple sodium salt, 5 g, CAS No. 62625-30-3 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

Technical Guide: Solubility and Application of Bromocresol Purple Sodium Salt

Topic: Solubility of Bromocresol Purple Sodium Salt in Water vs. Ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromocresol Purple (BCP) is a critical pH indicator and biological stain used extensively in spectrophotometric assays (e.g., serum albumin quantification) and microbial culture media.[1][2] A common source of experimental failure is the confusion between the free acid (sultone) form and the sodium salt form.

This guide specifically addresses the Sodium Salt (CAS 62625-30-3) .[3] Unlike its free acid counterpart, the sodium salt is highly water-soluble and less soluble in ethanol. Misunderstanding this inversion in solubility leads to precipitation, inaccurate concentrations, and compromised spectral data. This document provides the physicochemical grounding, solubility data, and validated protocols to ensure solution stability and assay reproducibility.

Physicochemical Fundamentals

To control solubility, one must understand the molecular state of the compound.

-

Bromocresol Purple Free Acid (CAS 115-40-2): Exists as a sultone (cyclic sulfonic ester).[2] It is hydrophobic, practically insoluble in water (<0.1%), but highly soluble in ethanol and other organic solvents.

-

Bromocresol Purple Sodium Salt (CAS 62625-30-3): The sulfonate ring is opened and neutralized with sodium. This ionic character imparts high hydrophilicity, making it the preferred form for aqueous-based biological applications.

Mechanism of Dissolution

In water, the sodium salt dissociates immediately into the sodium cation (

Figure 1: Mechanistic difference in solvation of BCP Sodium Salt between water and ethanol.

Solubility Profile Analysis

The following data contrasts the solubility limits. Note that while "soluble" is a qualitative term, quantitative limits are vital for preparing stock solutions.

Comparative Solubility Table (Sodium Salt)

| Parameter | Water ( | Ethanol ( | Practical Implication |

| Solubility Limit | ~80 mg/mL (8%) | ~20 mg/mL (2%) | Water is the superior solvent for high-concentration stocks. |

| Dissolution Rate | Rapid (< 5 mins with vortexing) | Slow (Requires sonication/heat) | Use water for immediate preparation. |

| Stability | Indefinite (if sterile/protected from light) | High (naturally antimicrobial) | Ethanol stocks are preferred only if sterility is the sole concern and concentration is low. |

| Spectral Shift | Bathochromic shifts possible | Solvent choice affects absorbance peaks; consistency is key. |

Critical Note: Do not attempt to dissolve the Sodium Salt in 95-100% ethanol for high-concentration stocks (>2%). It will likely form a suspension rather than a true solution.

Experimental Protocols

Protocol A: Preparation of 1% (10 mg/mL) Aqueous Stock Solution

Recommended for most biological applications including cell culture and albumin assays.

Materials:

-

Deionized (DI) Water or Milli-Q Water (

) -

0.22

Syringe Filter (PES or Nylon)

Procedure:

-

Weighing: Accurately weigh 100 mg of BCP Sodium Salt.

-

Dissolution: Transfer powder to a 15 mL conical tube.

-

Volume Addition: Add 10 mL of DI water.

-

Mixing: Vortex for 30-60 seconds. The powder should dissolve instantly, creating a deep dark-red/purple solution.

-

Filtration (Optional but Recommended): Filter through a 0.22

syringe filter to remove any particulate impurities or dust. -

Storage: Store at Room Temperature (RT) or 4°C protected from light.

Protocol B: Preparation of 0.04% Indicator Solution (Standard)

Standard concentration for pH indication (Yellow pH 5.2

Procedure:

-

Dilution: Take 400

of the 1% Stock Solution (from Protocol A). -

Final Volume: Add to 9.6 mL of DI water (Total volume 10 mL).

-

Verification: The solution should be clear. If the pH of the water is neutral, the color will be intermediate (brownish-purple). Adding a drop of dilute acid (HCl) should turn it yellow; dilute base (NaOH) should turn it violet.

Decision Matrix: Solvent Selection

Figure 2: Decision tree for solvent selection based on chemical form and application requirements.

Critical Application Insights

Albumin Specificity (BCP vs. BCG)

In drug development and clinical chemistry, BCP is often preferred over Bromocresol Green (BCG) for albumin assays.

-

Insight: BCG binds non-specifically to globulins, leading to overestimation of albumin, especially in patients with low albumin/high globulin ratios (e.g., renal failure).

-

Advantage: BCP is highly specific to albumin.[5] However, the binding affinity is pH and solvent-dependent. Using an ethanol-heavy solvent for BCP salt can alter the dielectric environment, potentially affecting the binding constant (

) and the linearity of the assay. Always use aqueous buffers for the final reaction medium.

Solvatochromism & Spectral Shifts

The absorption maximum (

-

Water:

nm (Alkaline form). -

Ethanol: Shifts can occur due to stabilization of the ground vs. excited state.

-

Protocol Impact: If your protocol was established using an aqueous stock, switching to an ethanolic stock (or vice versa) requires re-validation of the extinction coefficient (

) to ensure concentration calculations remain accurate.

References

-

Sigma-Aldrich. Bromocresol Purple Sodium Salt Product Information & Solubility Data. Retrieved from

-

PubChem. Bromocresol Purple Sodium Salt (Compound Summary). National Library of Medicine. Retrieved from

-

American Chemical Society (ACS). Reagent Chemicals: Specifications and Procedures - Bromocresol Purple. Retrieved from

-

Macsen Labs. Bromocresol Purple Sodium Salt Technical Data Sheet. Retrieved from

-

National Institutes of Health (NIH). Bromocresol Purple Albumin Assay Methodologies. Clinical Chemistry Archives. Retrieved from

Sources

Technical Assessment: Stability Profile of Bromocresol Purple Sodium Salt Aqueous Solutions

Executive Summary

Bromocresol Purple (BCP) Sodium Salt (CAS 62625-30-3) exhibits high chemical stability in aqueous solution at room temperature (20–25°C), with a validated shelf life of 18 to 24 months when stored in light-proof, airtight containers. Unlike its free acid form, the sodium salt moiety confers immediate water solubility without the need for organic co-solvents (e.g., ethanol), thereby reducing evaporation-induced concentration drift.

The primary vectors for degradation are photochemical destabilization (UV/visible light exposure) and microbial proliferation , rather than spontaneous hydrolysis or thermal decomposition. This guide details the physicochemical basis of this stability, degradation mechanisms, and a self-validating protocol for preparation and quality control.

Part 1: Chemical Basis of Stability

Structural Integrity & Solubility

The stability of BCP Sodium Salt is rooted in its sulfonephthalein structure. The sodium cation (

-

Resonance Stabilization: The core triphenylmethane scaffold is highly conjugated. At room temperature, this aromatic system is thermodynamically stable against hydrolysis.

-

Ionic Environment: In aqueous solution, the molecule exists in equilibrium between its monoanionic (yellow, pH < 5.2) and dianionic (purple, pH > 6.[1]8) forms. Both species are chemically robust, provided the pH remains within the physiological or slightly acidic/basic range.

Physical Properties Data

The following parameters define the baseline for a stable, high-quality solution.

| Property | Specification | Critical Stability Note |

| CAS Number | 62625-30-3 | Specific to Sodium Salt (Water Soluble) |

| Molecular Weight | 562.22 g/mol | Use this value for molarity calculations |

| Appearance | Red-brown to black powder | Clumping indicates moisture absorption (hygroscopic) |

| Solubility | Water: ~80 mg/mL | No alcohol required; eliminates solvent evaporation risks |

| pKa | 6.3 ± 0.1 | Midpoint of transition; verify for QC |

| 430 nm (Acid) / 589 nm (Base) | Use for spectrophotometric validation |

Part 2: Degradation Mechanisms

While chemically stable, BCP solutions are susceptible to specific environmental stressors. Understanding these pathways is essential for maintaining solution integrity.

Photochemical Degradation (Primary Risk)

BCP is a photosensitizer. Upon exposure to UV or intense visible light, the conjugated system absorbs photons, entering an excited singlet state (

Microbial Contamination

Aqueous solutions of organic dyes are non-sterile carbon sources. While BCP itself is not a primary nutrient, unpreserved solutions stored at room temperature are prone to fungal or bacterial growth after 3–6 months, manifested as turbidity or "stringy" precipitates.

Visualization of Degradation Pathways

The following diagram maps the causality between environmental factors and solution failure.

Figure 1: Mechanistic pathways for Bromocresol Purple degradation. Photochemical attack leads to bleaching, while biological contamination leads to turbidity.

Part 3: Experimental Validation & Preparation Protocol

To ensure a shelf life of >18 months, follow this Self-Validating Protocol . This workflow includes a built-in Quality Control (QC) step to verify the solution before it enters the experimental workflow.

Reagents & Equipment

-

Solid: Bromocresol Purple Sodium Salt (Indicator Grade, dye content

90%).[1][2] -

Solvent: Type I Deionized Water (

). -

Container: Amber borosilicate glass bottle (to block UV/Vis light).

-

Filtration: 0.22

PES syringe filter (for sterilization).

Preparation of 0.04% (w/v) Aqueous Solution

-

Weighing: Accurately weigh 40 mg (0.04 g) of BCP Sodium Salt.

-

Dissolution: Transfer to a clean beaker. Add 80 mL of Type I water. Stir magnetically for 15 minutes. Note: The sodium salt dissolves rapidly; no heating is required.

-

Volume Adjustment: Transfer to a volumetric flask and dilute to 100 mL with Type I water.

-

Sterilization (Critical for Long-Term Stability): Pass the solution through a 0.22

filter into a sterile amber bottle. This removes fungal spores and bacteria, preventing biological degradation.

Quality Control (QC) Check

Perform this check immediately after preparation and every 6 months thereafter.

-

Visual Inspection: Solution should be clear, reddish-orange (if pH

6.0) or purple (if pH > 6.8).[1][2][3] Any turbidity indicates failure. -

pH Transition Test:

-

Aliquot 1 mL of solution.

-

Add 1 drop of 0.1M HCl

Color must turn Yellow . -

Add 2 drops of 0.1M NaOH

Color must turn Purple .

-

-

Spectrophotometric Verification (Optional): Dilute 1:100 in pH 7.0 buffer. Measure Absorbance at 589 nm.

should be consistent with lot analysis.

Workflow Diagram

Figure 2: Preparation and Quality Control workflow ensuring chemical and biological stability.

Part 4: Storage & Troubleshooting

Storage Recommendations

-

Temperature: 15°C to 25°C (Room Temperature). Refrigeration is acceptable but not strictly necessary for the sodium salt solution if sterile filtered.

-

Light: Strictly Dark. Use amber glass or wrap clear containers in aluminum foil.

-

Atmosphere: Tightly capped to prevent

absorption, which can slowly shift the pH of unbuffered indicator solutions, altering their initial color (though not their efficacy).

Troubleshooting Guide

| Observation | Diagnosis | Root Cause | Corrective Action |

| Turbidity / Haze | Microbial Growth | Non-sterile water or container; contaminated pipette. | Discard immediately. Do not filter; endotoxins/byproducts may persist. |

| Color Fading | Photobleaching | Exposure to direct sunlight or UV. | Discard. Prepare fresh and store in amber glass. |

| Precipitation | Solubility Limit | Evaporation of water or contamination with cations (e.g., | Filter (0.45 |

| Yellow Shift | Acidification | Absorption of atmospheric | Normal for unbuffered water. Verify function with pH check; solution is likely still usable. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6093158, Bromocresol Purple Sodium Salt. Retrieved from [Link]

-

Carl Roth. (2023).[4] Safety Data Sheet: Bromocresol Purple Indicator Solution. Retrieved from [Link]

- Garg, A., et al. (2016). Photocatalytic degradation of Bromocresol Purple dye. International Journal of Applied Research, 2(11), 374-377.

Sources

Spectroscopic Profiling of Bromocresol Purple Sodium Salt: Absorbance, Fluorescence, and Physicochemical Dynamics

Executive Summary

Bromocresol Purple (BCP) Sodium Salt is a sulfonphthalein dye critical to bioprocessing, clinical diagnostics, and environmental monitoring.[1] While ubiquitous as a colorimetric pH indicator (

This technical guide provides a definitive characterization of BCP Sodium Salt, distinguishing between its primary Absorbance (Electronic Excitation) properties and its context-dependent Fluorescence Emission . Unlike the free acid (sultone) form, the sodium salt offers superior aqueous solubility (

Physicochemical Profile

The spectral behavior of Bromocresol Purple is dictated by its protonation state.[2] The molecule exists in a dynamic equilibrium between a monoanionic (yellow) and dianionic (purple) form.

| Property | Specification | Notes |

| CAS (Sodium Salt) | 62625-30-3 | Distinct from free acid (CAS 115-40-2) |

| Molecular Weight | 562.22 g/mol | Sodium salt form |

| Solubility (Water) | ~80 mg/mL | High solubility facilitates rapid equilibration |

| pKa | 6.3 ± 0.1 | Ideal for physiological pH monitoring |

| Transition Range | pH 5.2 (Yellow) | Visual transition interval |

Structural Equilibrium & Chromophore Switching

The color transition arises from the opening of the sultone ring and subsequent resonance delocalization.

Figure 1: The protonation equilibrium driving the spectral shift. The resonance-stabilized dianion absorbs lower energy photons (longer wavelength).

Spectroscopic Characterization

A. Electronic Excitation (Absorbance Spectra)

For 95% of applications, "Excitation" refers to the absorbance maxima used for colorimetric quantification. BCP exhibits a bathochromic shift (red shift) upon deprotonation.

| Parameter | Acidic Form (Protonated) | Basic Form (Deprotonated) |

| Dominant Species | Monoanion ( | Dianion ( |

| 433 nm | 589 nm | |

| Molar Absorptivity ( | Low ( | High ( |

| Visual Appearance | Yellow | Purple / Violet |

-

Isosbestic Point: A crossover point exists at approximately 480–490 nm (solvent dependent), where absorbance is pH-independent. This is critical for ratiometric measurements to correct for dye concentration variances.

B. Fluorescence Emission (The "Hidden" Mode)

While BCP is often classified as non-fluorescent, it exhibits environment-sensitive fluorescence under specific conditions, particularly when bound to proteins (e.g., Albumin) or within the viscous cytoplasm of permeabilized yeast cells.

-

Excitation (

): 580–590 nm (Targeting the purple dianion species) -

Emission (

): 640–650 nm (Deep Red) -

Mechanism: In aqueous solution, non-radiative decay pathways (molecular rotation) quench fluorescence. Binding to macromolecules restricts this rotation (Rigid Fluorophore effect), turning "on" the radiative emission.

Critical Insight: Do not attempt to use BCP as a standard fluorophore in free solution. Its quantum yield is negligible. Fluorescence is an assay-specific property used for viability staining or protein binding studies.

Experimental Protocol: Spectral Scanning

This protocol ensures accurate determination of

Reagents

-

BCP Sodium Salt Stock (10 mM): Dissolve 56.2 mg in 10 mL deionized water (Milli-Q).

-

Buffer A (Acidic): 100 mM Acetate Buffer, pH 4.0.

-

Buffer B (Basic): 100 mM Phosphate Buffer, pH 8.0.

Workflow

Figure 2: Step-by-step workflow for spectrophotometric characterization.

Applications & Mechanistic Insights

A. Albumin Determination (BCP-Albumin Complex)

BCP binds specifically to Human Serum Albumin (HSA), inducing a spectral shift that correlates with protein concentration.[2][3]

-

Mechanism: The BCP dianion binds to cationic residues on HSA.

-

Readout: Absorbance at 600 nm .[3]

-

Advantage: Unlike Bromocresol Green (BCG), BCP is less prone to interference from globulins, making it more specific for albumin in renal function studies.

B. Yeast Viability (Fluorescence Mode)

In microbiology, BCP acts as a viability probe.

-

Live Cells: Intact membranes exclude the dye (Non-fluorescent).

-

Dead/Permeabilized Cells: Dye enters and binds to cytoplasmic proteins.

-

Signal: Excitation at 590 nm yields Emission at ~650 nm.

References

-

Sigma-Aldrich. Bromocresol Purple Sodium Salt Product Specification. Retrieved from

-

PubChem. Bromocresol Purple Sodium Salt - Compound Summary. National Library of Medicine.[1] Retrieved from

- Yao, W., & Byrne, R. H. (2001).Spectrophotometric determination of freshwater pH using bromocresol purple and phenol red. Environmental Science & Technology.

-

Kurzweilová, H., & Sigler, K. (1993). Fluorescent staining with bromocresol purple: a rapid method for determining yeast cell dead count.[4] Yeast, 9(11), 1207-1211. (Context: Fluorescence emission at 650 nm).

-

Thermo Scientific. Bromocresol Purple Sodium Salt Technical Data Sheet. Retrieved from

Sources

Methodological & Application

High-Precision Preparation of 0.04% (w/v) Bromocresol Purple Sodium Salt Solution

Application Note & Standard Operating Procedure

Abstract

Bromocresol Purple (BCP) is a sulfonphthalein dye critical for pH monitoring in biological assays, microbial fermentation studies, and albumin determination.[1][2][3][4][5][6] While standard protocols often conflate the free acid and sodium salt forms, this guide specifically addresses the preparation of the Sodium Salt variant (CAS 62625-30-3).[1][2] Unlike the free acid, the sodium salt is water-soluble, eliminating the need for organic solvents (ethanol) or strong alkalis (NaOH) during initial dissolution.[1][2] This protocol ensures the preparation of a 0.04% (w/v) aqueous solution that preserves the integrity of sensitive biological systems by avoiding solvent contamination.[2]

Scientific Background & Mechanism[1][2]

Mechanism of Action

Bromocresol Purple functions as a weak acid.[2] In aqueous solution, it exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms.[1][2] The color transition is driven by the opening of the lactone ring (sultone) to form a quinoid structure upon deprotonation.[2]

-

Acidic Form (pH < 5.2): Protonated, Yellow (Sultone structure).[1][2]

-

Basic Form (pH > 6.8): Deprotonated, Purple (Quinoid structure).[1][2]

-

pKa: Approximately 6.3 at 25°C.[1]

The Critical Distinction: Salt vs. Free Acid

A common source of experimental error is the substitution of BCP Free Acid (CAS 115-40-2) for BCP Sodium Salt.[1][2]

-

Free Acid: Hydrophobic.[1] Requires ethanol or titration with NaOH to dissolve.[1]

-

Sodium Salt: Hydrophilic.[1] Dissolves directly in deionized water.[1][2]

-

Impact: Using the sodium salt avoids introducing ethanol, which can be cytotoxic in cell culture applications or interfere with specific enzymatic assays.[1][2]

Materials & Reagents

Reagents

| Reagent | Specification | CAS Number | Grade |

| Bromocresol Purple Sodium Salt | Powder, Water Soluble | 62625-30-3 | ACS Reagent / High Purity |

| Water | Type I or Type II (Resistivity > 1 MΩ[1][2]·cm) | 7732-18-5 | Deionized / Milli-Q |

| Hydrochloric Acid (0.1 N) | For QC Verification | 7647-01-0 | Analytical Grade |

| Sodium Hydroxide (0.1 N) | For QC Verification | 1310-73-2 | Analytical Grade |

Equipment

-

Analytical Balance: Readability ±0.1 mg.

-

Weighing Boat: Anti-static.[1]

Preparation Protocol: 0.04% (w/v) Aqueous Solution[1][2][8][9]

Calculation

Target Concentration: 0.04% (w/v) = 0.04 g per 100 mL.[1][2][6]

Step-by-Step Procedure

Step 1: Weighing

-

Weigh exactly 0.040 g (40 mg) of Bromocresol Purple Sodium Salt into a weighing boat.

Step 2: Initial Dissolution

-

Add approximately 80 mL of Type I deionized water to a clean 100 mL Class A volumetric flask.

-

Technical Note: Do not fill to the mark immediately.[1][2] Leaving headspace is essential for proper mixing.[1][2]

-

Transfer the weighed powder into the flask. Rinse the weighing boat with a small volume of DI water into the flask to ensure quantitative transfer.

Step 3: Mixing

-

Add a small magnetic stir bar to the flask (optional) or swirl manually.

-

Stir/swirl until the powder is completely dissolved . The solution should be a clear, reddish-purple liquid (depending on the pH of the water).[1][2]

-

Observation: If particles remain visible after 5 minutes, verify you are using the Sodium Salt (CAS 62625-30-3).[1][2] If using the free acid, this step will fail without alkali addition.[1][2]

Step 4: Dilution to Volume

-

Remove the stir bar (if used) using a magnetic retriever, rinsing the bar into the flask.[1][2]

-

Add Type I deionized water carefully until the bottom of the meniscus touches the 100 mL calibration mark.

-

Stopper the flask and invert 10–15 times to ensure homogeneity.

Step 5: Filtration (Optional)

-

If used for cell culture, filter sterilize through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile container.[1][2]

Workflow Diagram

Figure 1: Workflow for the preparation of 0.04% Bromocresol Purple Sodium Salt solution.

Quality Control & Validation

Before releasing the batch for experimental use, perform the following "Self-Validating" checks.

Visual Transition Test

-

Aliquot 2 mL of the prepared indicator into two separate test tubes.

-

Tube A (Acidic): Add 2 drops of 0.1 N HCl.

-

Tube B (Basic): Add 2 drops of 0.1 N NaOH.

-

Expected Result: Solution turns distinct Purple/Violet .[1]

-

-

Neutral: The stock solution in DI water (pH ~5-7) usually appears reddish-purple or orange-red depending on exact water pH.[1][2]

Spectrophotometric Verification (Optional)

For critical analytical applications, measure the absorbance.[1][2]

-

Dilution: Dilute 1 mL of stock into 99 mL of pH 10 buffer.

-

Measurement: Scan 300–700 nm.

-

Criteria: Max Absorbance (

) should be observed at 588–590 nm (Purple form) [1].[1][2]

Applications

Microbiology (Carbohydrate Fermentation)

BCP is the preferred indicator for fermentation broths (e.g., Glucose Peptone Broth) because it is less toxic to bacteria than Bromocresol Green.[1][2]

-

Positive Result: Bacteria ferment sugar

Acid produced -

Negative Result: No fermentation

pH remains neutral

Cell Culture (Viability Staining)

Used to distinguish dead yeast cells from live ones.[1][2] Dead cells with compromised membranes take up the dye and appear stained, while live cells exclude it.[1][2]

Storage and Stability

| Parameter | Specification |

| Storage Temperature | 15°C to 25°C (Room Temperature) |

| Light Sensitivity | Photosensitive.[1][2] Store in amber bottles or wrap container in foil. |

| Shelf Life | 24 months (if sealed and sterile); 6 months (open use).[1][2] |

| Stability Signs | Discard if precipitate forms or if response to pH check is sluggish.[1][2] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Powder will not dissolve | Wrong salt form used (Free Acid). | Verify label says "Sodium Salt".[1][8] If Free Acid must be used, add 1.6 mL of 0.05 N NaOH per 0.1g of dye to solubilize [2].[1][2] |

| Solution is Yellow | Water is acidic (high CO2 content).[1][2] | Boil water to remove CO2 or check DI water source.[1][2] This is normal for slightly acidic DI water; it will function correctly in assay.[1][2] |

| Precipitate after storage | Evaporation or contamination.[1] | Filter through 0.45 µm filter.[1] If color fades, discard. |

References

-

Green, F. J. (1990).[1][2] The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Aldrich Chemical Company.[1]

-

PubChem.[1][6] (n.d.). Bromocresol Purple Sodium Salt (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

American Chemical Society.[1] (2017).[1][2][8] Reagent Chemicals: Specifications and Procedures. ACS Publications.[1]

Sources

- 1. Bromocresol Purple | C21H16Br2O5S | CID 8273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromocresol purple - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. homework.study.com [homework.study.com]

- 6. sciencenotes.org [sciencenotes.org]

- 7. Chrominfo: Preparation of bromocresol purple indicator solution [chrominfo.blogspot.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Serum Albumin Quantification via Bromocresol Purple (BCP) Sodium Salt Assay

Abstract & Strategic Utility

Serum albumin is the most abundant protein in human blood plasma and a critical biomarker for liver function, nutritional status, and nephrotic syndrome.[1] Historically, the Bromocresol Green (BCG) assay has been the clinical standard. However, BCG suffers from non-specific binding to

This guide details the Bromocresol Purple (BCP) Sodium Salt assay. Unlike BCG, BCP exhibits superior specificity for albumin, virtually eliminating globulin interference. This protocol utilizes the water-soluble sodium salt form of BCP to ensure reagent stability and eliminates the need for organic solvents in buffer preparation.

Key Distinction: While BCP is superior for specificity, researchers must be aware of its limitations in renal failure patients due to the "CMPF Effect" (detailed in Section 5).

Principle of Assay

The assay relies on the specific binding of Bromocresol Purple (5',5''-dibromo-o-cresolsulfonphthalein) to albumin.[2][3]

-

pH Control: At an acidic pH of 5.2, albumin acts as a cation.

-

Dye Binding: BCP, an anionic dye, binds electrostatically and hydrophobically to the cationic residues of albumin.

-

Spectral Shift: Unbound BCP is yellow (

nm). Upon binding to albumin, the pKa of the dye shifts, resulting in a color change to blue-purple with a new absorbance maximum at 603 nm . -

Quantification: The absorbance increase at 603 nm is directly proportional to the albumin concentration.

Figure 1: Assay Principle & Workflow

Caption: Logical workflow of the BCP Albumin Assay showing the critical pH-dependent binding step.

Material Selection & Reagent Preparation[1][2][3][4][5]

Critical Reagent: BCP Sodium Salt vs. Free Acid

Do not use BCP Free Acid. The free acid form is poorly soluble in water and requires ethanol/methanol for dissolution, which can precipitate proteins or cause evaporation issues in microplates.

Reagent Composition (1 Liter Stock)

Prepare the working reagent in a dedicated glass container.

| Component | Concentration | Quantity (per 1L) | Function |

| Acetate Buffer | 100 mM | ~ | Maintains pH 5.2 (Critical) |

| Sodium Acetate Trihydrate | 9.8 g | Buffer Salt | |

| Glacial Acetic Acid | Adjust to pH 5.2 | pH Adjustment | |

| BCP Sodium Salt | 80 µM | 48 mg | Chromophore |

| Brij-35 (30% Soln) | 0.1% (w/v) | 3.3 mL | Surfactant (Reduces turbidity) |

| Sodium Azide | 0.05% (w/v) | 0.5 g | Preservative (Optional) |

Preparation Protocol:

-

Dissolve Sodium Acetate in 800 mL deionized water (

). -

Adjust pH to exactly 5.20 using Glacial Acetic Acid. Note: Precision here is vital; pH > 5.4 causes non-linearity.

-

Add BCP Sodium Salt and stir until fully dissolved.

-

Add Brij-35.

-

Adjust volume to 1000 mL with

. -

Store at 2-8°C. Stable for 6 months.

Experimental Protocol

Microplate Format (96-Well)

Ideal for high-throughput screening.

-

Standard Curve: Prepare BSA (Bovine Serum Albumin) or HSA (Human Serum Albumin) standards ranging from 0.5 g/dL to 6.0 g/dL in saline.

-

Note: HSA is preferred as BCP binds BSA with slightly different kinetics, but BSA is acceptable if a correction factor is applied or relative values are needed.

-

-

Plating:

-

Pipette 5 µL of Standards, Controls, or Samples into clear-bottom 96-well plates.

-

Include a "Reagent Blank" (5 µL saline).

-

-

Reaction:

-

Add 200 µL of BCP Working Reagent to each well.

-

Tip: Use a multi-channel pipette to minimize time lag.

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 5 minutes .

-

Do not over-incubate (>10 mins) as non-specific drift may occur.

-

-

Measurement:

-

Read Absorbance at 603 nm (Acceptable range: 590-610 nm).

-

Correct by subtracting the Blank Absorbance from all readings.

-

Cuvette Format (Spectrophotometer)

-

Add 20 µL of Sample/Standard to a cuvette.

-

Add 2.0 mL of BCP Working Reagent.

-

Mix by inversion (do not vortex vigorously to avoid foaming).

-

Incubate for 5 minutes.

-

Read at 603 nm.

Validation & Troubleshooting Logic

Specificity & Interferences[9][10]

-

Globulins: Negligible interference (unlike BCG).

-

Bilirubin: No significant interference up to 20 mg/dL.

-

Hemolysis: Hemoglobin absorbs slightly at 600 nm. Use a sample blank if severe hemolysis is present.

-

Lipemia: High turbidity causes false positives. Solution: Use a serum blank (Sample + Saline) and subtract this value.

The "CMPF" Limitation (Renal Failure)

In patients with chronic renal failure (CRF) or uremia, the metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) accumulates.[5] CMPF binds competitively to albumin at the BCP binding site.

-

Result: BCP underestimates albumin in renal dialysis patients.[6][5]

-

Action: For renal studies, verify BCP results against an immunoassay (Nephelometry).

Figure 2: Troubleshooting Decision Tree

Caption: Decision tree for diagnosing non-linearity, high background, or unexpected low values.

Comparative Analysis: BCP vs. BCG[4][8][9][10][11][12]

| Feature | Bromocresol Purple (BCP) | Bromocresol Green (BCG) |

| Specificity | High (Albumin specific) | Low (Binds |

| Accuracy (Healthy) | Excellent | Good |

| Accuracy (Inflammation) | High (Unaffected by globulins) | Poor (Overestimates due to globulins) |

| Accuracy (Renal/Dialysis) | Poor (Underestimates due to CMPF) | Good (Unaffected by CMPF) |

| Reagent Stability | High (Sodium Salt) | High |

| Wavelength | 603 nm | 630 nm |

References

-

Pinnell, A. E., & Northam, B. E. (1978). New automated dye-binding method for serum albumin determination with bromcresol purple. Clinical Chemistry, 24(1), 80-86.

-

Louderback, A., Mealy, E. H., & Taylor, N. A. (1968). A new dye-binding technique using bromocresol purple for determination of albumin in serum. Clinical Chemistry, 14(8), 793-794.

-

Maguire, G. A., & Price, C. P. (1986). Bromcresol purple method for serum albumin gives falsely low values in patients with renal insufficiency. Clinica Chimica Acta, 155(1), 83-87.

-

Sigma-Aldrich. Bromocresol Purple Albumin Assay Kit Technical Bulletin.

-

Muramoto, Y., et al. (2015). The bromocresol green assay, but not the modified bromocresol purple assay, overestimates the serum albumin concentration in nephrotic syndrome through reaction with

-macroglobulin. Annals of Clinical Biochemistry, 52(Pt 5), 562-569.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sclavodiagnostics.com [sclavodiagnostics.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Albumin Assay Analysis: Bromocresol Green vs Purple [desklib.com]

- 7. The bromocresol green assay, but not the modified bromocresol purple assay, overestimates the serum albumin concentration in nephrotic syndrome through reaction with α2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Use of Bromocresol Purple Glucose Agar for the Presumptive Identification of Dermatophytes

Introduction: The Diagnostic Challenge of Dermatophytosis

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails (dermatophytosis), encompass species within the genera Trichophyton, Microsporum, and Epidermophyton.[1][2] While microscopic examination of clinical specimens using potassium hydroxide (KOH) provides a rapid preliminary diagnosis, culturing remains essential for definitive identification and species differentiation. The challenge in clinical laboratories is to distinguish pathogenic dermatophytes from rapidly growing, non-pathogenic saprophytic fungi and bacteria that often contaminate samples.

Bromocresol Purple (BCP) Glucose Agar is a specialized differential medium designed to facilitate the presumptive identification of dermatophytes. It leverages a key metabolic characteristic of these fungi—their preference for nitrogenous compounds over carbohydrates—to produce a distinct and easily observable color change, thereby providing a reliable signal of their presence. This application note provides a detailed protocol for the preparation, quality control, and interpretation of BCP Glucose Agar for use by researchers and clinical laboratory professionals.

Principle of Differentiation: Metabolic Alkalinization

The differential activity of BCP Glucose Agar is based on the metabolic pathways of dermatophytes versus other microorganisms.[3]

-

Dermatophyte Metabolism: Dermatophytes preferentially metabolize nitrogenous sources, such as the peptones and amino acids present in the medium.[3][4] This proteolytic activity releases alkaline metabolites (e.g., ammonia), which raises the pH of the surrounding medium.[4][5] The BCP indicator, which is yellow-green at the initial acidic-to-neutral pH of the medium (pH 5.2-6.8), shifts to a vibrant purple or violet color as the pH becomes alkaline (pH > 6.8).[6] This color change typically occurs concurrently with the appearance of fungal growth, often within 3 to 7 days.[1]

-

Non-Dermatophyte Metabolism: In contrast, most saprophytic fungi and bacteria will first utilize the available glucose as a primary energy source.[3] The fermentation of glucose produces acidic byproducts, which either maintains or lowers the pH of the medium, causing the BCP indicator to remain yellow or intensify in its yellow hue.[6][7] While some non-dermatophytes may eventually deplete the glucose and begin protein catabolism, this alkaline shift occurs much later, distinguishing them from the rapid change produced by dermatophytes.[1]

This metabolic distinction allows for the presumptive identification of dermatophytes based on a clear visual cue.

Caption: Diagnostic workflow on BCP Glucose Agar.

Media Formulation and Component Rationale

A robust and effective medium requires a balanced composition. The following formulation is based on established principles for dermatophyte cultivation and differentiation.[8][9] For enhanced selectivity, the incorporation of antimicrobial agents is standard practice.

| Component | Concentration (per 1000 mL) | Purpose |

| Base Medium | ||

| Peptone or Casein Enzymic Hydrolysate | 10.0 g | Primary source of organic nitrogen, amino acids, and growth factors. Substrate for dermatophyte metabolism leading to alkalinization.[10] |

| D-(+)-Glucose (Dextrose) | 10.0 g | A fermentable carbohydrate energy source, primarily utilized by non-dermatophytic contaminants, leading to acid production.[7][11] |

| Agar | 15.0 - 20.0 g | Solidifying agent to create the gel matrix.[10] |

| Bromocresol Purple (BCP) | 0.015 - 0.020 g | pH indicator. Transitions from yellow (pH < 5.2) to purple (pH > 6.8).[6] |

| Selective Agents (Optional but Recommended) | ||

| Cycloheximide | 0.5 g | An antifungal agent that inhibits the growth of most saprophytic (contaminant) fungi without affecting most dermatophytes.[1] |

| Chloramphenicol or Gentamicin | 0.05 - 0.1 g | Broad-spectrum antibiotics to inhibit the growth of contaminating Gram-positive and Gram-negative bacteria.[12][13] |

| Final pH | 6.6 ± 0.2 at 25°C | A slightly acidic initial pH favors fungal growth over many bacteria.[8] |

Detailed Protocol for Media Preparation

This protocol outlines the steps to prepare 1 liter of Bromocresol Purple Glucose Agar with selective agents.

A. Weighing and Suspension

-

Accurately weigh all powdered components (Peptone, Glucose, Agar, BCP, and Cycloheximide) using an analytical balance.

-

In a 2-liter Erlenmeyer flask or media bottle, add the powders to 1000 mL of distilled or deionized water.

-

Swirl the flask vigorously to suspend the components. A magnetic stirrer can be used to ensure a homogenous mixture and prevent clumping at the bottom.

B. Dissolution

-

Loosely place a cap or cotton bung on the flask.

-

Heat the suspension to boiling with frequent agitation or continuous stirring on a stirrer hotplate.

-

Continue to heat and stir until the agar is completely dissolved and the solution is clear. Avoid scorching the medium, as this can degrade its components.

C. Sterilization

-

Securely cap the flask (if using a screw cap, ensure it is slightly loosened to allow for pressure equalization).

-

Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[10][14]

-

Causality Note: Overheating can cause hydrolysis of the glucose and may degrade other nutrients, negatively impacting the medium's performance. Adherence to the specified time and temperature is critical.[14]

-

D. Cooling and Aseptic Supplementation

-

After autoclaving, carefully remove the medium and place it in a temperature-controlled water bath set to 45-50°C.

-

Allow the medium to cool to this temperature over 30-45 minutes.

-

If using an antibiotic solution (e.g., Chloramphenicol or Gentamicin), prepare it according to the manufacturer's instructions and sterilize it by filtration through a 0.22 µm filter.

-

Working in a laminar flow hood or using aseptic technique, add the sterile antibiotic solution to the cooled agar. Swirl the flask gently but thoroughly to mix without introducing air bubbles.

-

Causality Note: Antibiotics are heat-labile and will be denatured if added to the medium at temperatures above 50°C. Cooling is essential to maintain their efficacy. The medium must remain molten for pouring, making this temperature range ideal.[15]

-

E. Pouring and Storage

-

Aseptically dispense approximately 20-25 mL of the molten agar into sterile 100 mm Petri dishes or 7 mL amounts into sterile tubes for slants.[8]

-

Allow the plates/slants to solidify at room temperature on a level surface.

-

Once solidified, store the media in sealed plastic bags at 2-8°C, protected from light.[10] Properly stored media is stable for several weeks.

Inoculation, Incubation, and Interpretation

-

Inoculation: Bring the medium to room temperature before use. Inoculate by lightly pressing the clinical specimen (e.g., skin scrapings, hair) onto the agar surface.[1]

-

Incubation: Incubate aerobically at room temperature (15-30°C) for up to 14 days.[1]

-

Interpretation: Examine the plates daily. A positive result is indicated by the growth of white to buff-colored, fluffy (mycelial) colonies accompanied by a distinct change in the medium's color from yellow/green to purple around the colony.[1][9] This change is often visible within 3-7 days for most pathogenic dermatophytes.[1]

| Observation | Interpretation | Rationale |

| Mycelial growth with a concurrent purple color change. | Presumptive Positive for Dermatophyte | Proteolytic activity leads to alkaline byproducts, increasing the pH.[3][4] |

| Growth with no color change (medium remains yellow). | Negative for Dermatophyte | Organism is likely a non-dermatophyte fungus or yeast fermenting glucose, producing acid.[12] |

| No growth. | Negative | The specimen may not have contained viable fungi, or the organism is inhibited by the selective agents. |

| Bacterial-like (creamy, pasty) colonies. | Bacterial Contaminant | Indicates failure of the antibiotic or a resistant strain. Result is uninterpretable for fungi. |

| Darkly pigmented (green, black) mold growth. | Saprophytic Contaminant | Indicates a non-dermatophyte mold. Even if a late color change occurs, the morphology rules out a dermatophyte.[1] |

Quality Control: A Self-Validating System

To ensure the trustworthiness of results, each new batch of prepared BCP Glucose Agar must be validated using well-characterized control organisms.

| QC Organism | ATCC® Strain | Incubation | Expected Result |

| Positive Control | Trichophyton mentagrophytes | 25-30°C, up to 7 days | Good growth; medium changes to purple.[1][15] |

| Negative Control | Candida albicans | 25-30°C, up to 72 hours | Good growth; medium remains yellow or turns more yellow.[15] |

| Inhibition Control | Aspergillus brasiliensis | 25-30°C, up to 7 days | Growth should be inhibited by cycloheximide. |

References

-

HiMedia Laboratories. (n.d.). Purple Broth Base. Retrieved from [Link]

-

Wikipedia. (n.d.). Dermatophyte test medium. Retrieved from [Link]

-

Microbe Online. (2021). Dermatophyte Test Medium (DTM): Composition, Preparation, Uses. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Bromo Cresol Purple Azide Broth. Retrieved from [Link]

-

University of Adelaide. (n.d.). Bromocresol Purple Milk Solids Glucose Agar (BCP). Mycology Online. Retrieved from [Link]

-

Hardy Diagnostics. (n.d.). Dermatophyte Test Medium (DTM). Retrieved from [Link]

-

BD. (n.d.). Purple Agar Base • Purple Broth Base. Retrieved from [Link]

-

Al-Janabi, A. A. H. S. (2009). The use of bromocresol purple-milk solids dextrose agar and dermatophyte identification medium for isolation and identification of dermatophytes. Journal of the College of Education for Women, 12(2). Retrieved from [Link]

-

Kane, J., & Salkin, I. F. (1988). Rapid method for differentiation of Trichophyton rubrum, Trichophyton mentagrophytes, and related dermatophyte species. Journal of Clinical Microbiology, 26(11), 2279–2282. Retrieved from [Link]

-

Fachin, A. L., et al. (2003). The dermatophyte Trichophyton rubrum secretes an EDTA-sensitive alkaline phosphatase on high-phosphate medium. Brazilian Journal of Microbiology, 34(2), 153-157. Retrieved from [Link]

-

ResearchGate. (2023). The dermatophyte Trichophyton rubrum secretes an EDTA-sensitive alkaline phosphatase on high-phosphate medium. Retrieved from [Link]

-

BD. (n.d.). Dermatophyte Test Medium, Modified with Chloramphenicol. Retrieved from [Link]

-

Knight, A. G. (1972). Dermatophyte isolation media: quantitative appraisal using skin scales infected with Trichophyton mentagrophytes and Trichophyton rubrum. Journal of Clinical Microbiology, 5(4), 435-439. Retrieved from [Link]

-

Medscape. (2023). Tinea Corporis. Retrieved from [Link]

-

Al-Janabi, A. A. H. S. (2005). Perfect media for isolation of fungi from patients with Dermatophytosis. Journal of Kerbala University, 3(12). Retrieved from [Link]

Sources

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Dermatophyte test medium - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. exodocientifica.com.br [exodocientifica.com.br]

- 7. himedialabs.com [himedialabs.com]

- 8. Bromocresol Purple Milk Solids Glucose Agar (BCP). | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. microbeonline.com [microbeonline.com]

- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 14. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Bromocresol Purple sodium salt staining protocol for dead cell counts

Application Note: Bromocresol Purple (BCP) Sodium Salt Staining Protocol for Dead Cell Counts

Abstract & Scope

This technical guide details the protocol for using Bromocresol Purple (BCP) Sodium Salt as a viability probe. While often categorized solely as a pH indicator, BCP possesses unique fluorogenic and chromogenic properties that allow for the discrimination of dead cells, particularly in yeast (Saccharomyces cerevisiae) and fungal applications .

Critical Distinction: Unlike Trypan Blue (mammalian exclusion) or Propidium Iodide (DNA binding), BCP functions via a pH-dependent accumulation and active efflux mechanism . This protocol is optimized for single-cell counting in microbiology and fermentation contexts. It is not the standard for mammalian cell counting but is a superior alternative to Methylene Blue for yeast viability due to reduced toxicity and fluorescent capabilities.

Mechanistic Principles

To ensure data integrity, the user must understand the physiological basis of the stain. BCP is a sulfonphthalein dye with a pKa of ~6.3.

-

Live Cells (Exclusion/Efflux): Viable cells possess intact plasma membranes and active efflux pumps (ABC transporters). They actively exclude the anionic dye or maintain an intracellular pH that prevents dye accumulation/fluorescence.

-

Dead Cells (Accumulation): Cells with compromised membranes cannot exclude the dye. BCP enters the cytoplasm, binds to intracellular proteins/structures, and exhibits a bathochromic shift or fluorescence (Em ~610–650 nm) depending on the excitation method.

Visualizing the Mechanism

Figure 1: Mechanism of Action. Live cells actively pump out BCP, remaining unstained. Dead cells passively accumulate the dye, leading to intracellular staining or fluorescence.

Experimental Protocol: Yeast Dead Cell Count

Target Organism: Saccharomyces cerevisiae, Candida spp.[1] Detection Method: Brightfield Microscopy (Colorimetric) or Fluorescence Microscopy.

Reagents & Equipment

-

BCP Stock Solution: Bromocresol Purple Sodium Salt (CAS 62625-30-3). Dissolve 10 mg in 10 mL deionized water (1 mg/mL). Filter sterilize (0.22 µm).

-

Staining Buffer: 0.1 M Citrate-Phosphate buffer, adjusted to pH 4.6 .

-

Note: The acidic pH is critical. It ensures the extracellular dye is in its yellow form, providing contrast against the intracellular environment of dead cells.

-

-

Microscope: Standard brightfield or Fluorescence (Green excitation ~520nm, Red emission >600nm).

Step-by-Step Workflow

-

Cell Harvest:

-

Harvest yeast cells (1 mL) from culture.

-

Centrifuge at 3,000 x g for 3 minutes. Discard supernatant.

-

-

Washing (Crucial for Background Reduction):

-

Staining:

-

Resuspend the cell pellet in 900 µL Staining Buffer.

-

Add 100 µL of BCP Stock Solution (Final conc: 100 µg/mL).

-

Incubate for 5–10 minutes at Room Temperature (protect from light).

-

-

Mounting & Counting:

-

Place 10 µL of the suspension on a hemocytometer or glass slide with coverslip.

-

Do not wash after staining; the equilibrium is important.

-

Data Analysis & Interpretation

The appearance of the cells depends on the microscopy mode used.

| Cell Status | Brightfield Appearance (pH 4.6 Buffer) | Fluorescence Appearance (Ex 520nm / Em >610nm) | Physiological Status |

| Live Cell | Colorless / Pale Yellow | Non-Fluorescent / Dark | Membrane intact; Dye excluded/pumped out. |

| Dead Cell | Dark Purple / Brown | Bright Red/Orange Fluorescence | Membrane broken; Dye accumulates and binds cytoplasmic proteins. |

| Stressed | Pale Purple | Dim Fluorescence | Membrane leakage occurring; Efflux pumps failing. |

Calculation:

Secondary Application: Metabolic Acidification Assay

For bacterial populations (e.g., Lactobacilli) or Trichomonas.

This method does not count single cells but assesses the viability of the population based on metabolic activity (acid production).

-

Media Prep: Prepare basal medium (without sugar) + 0.04 g/L BCP. Autoclave.

-

Inoculation: Add specific carbohydrate (e.g., Glucose) and inoculate with organism.